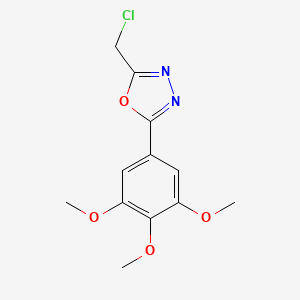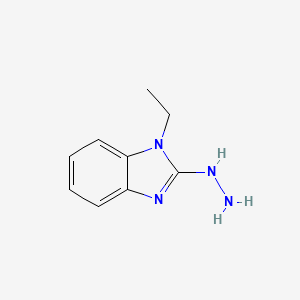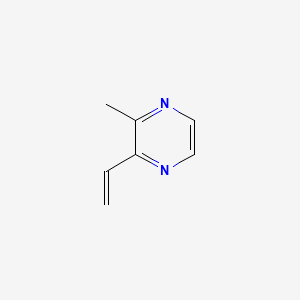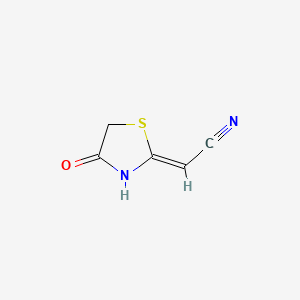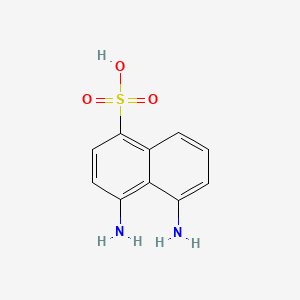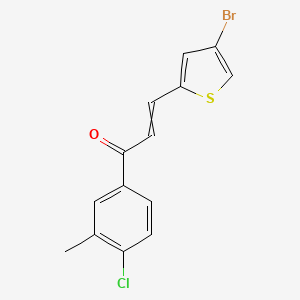
3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one
Übersicht
Beschreibung
3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one, commonly known as 'BTCP', is a synthetic compound that belongs to the family of phenylpropenones. It is a potent inhibitor of dopamine uptake, which makes it a potential candidate for the treatment of various neurological disorders.
Wirkmechanismus
BTCP exerts its pharmacological effects by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. By blocking the dopamine transporter, BTCP increases the extracellular levels of dopamine, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
BTCP has been shown to increase the release of dopamine in the striatum, a brain region that is involved in motor control and reward processing. It also increases the levels of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior. Moreover, BTCP has been found to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which play a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
BTCP is a potent and selective dopamine reuptake inhibitor that can be used to study the role of dopamine in various physiological and pathological processes. It has been extensively characterized in animal models of neurological disorders, making it a valuable tool for preclinical research. However, the use of BTCP in human studies is limited due to its potential toxicity and abuse liability.
Zukünftige Richtungen
The potential therapeutic applications of BTCP are still being explored, and there is a need for further research to elucidate its mechanism of action and safety profile. Some of the future directions for BTCP research include the development of more potent and selective dopamine reuptake inhibitors, the investigation of its effects on other neurotransmitter systems, and the evaluation of its efficacy in clinical trials for neurological disorders. Additionally, the use of BTCP in combination with other pharmacological agents or non-pharmacological interventions such as deep brain stimulation may enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
BTCP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to exhibit potent dopamine uptake inhibition, which is a hallmark of these disorders. Moreover, BTCP has been found to be effective in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClOS/c1-9-6-10(2-4-13(9)16)14(17)5-3-12-7-11(15)8-18-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZVTCYTDIDUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC2=CC(=CS2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379039 | |
| Record name | 3-(4-bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219619-24-6 | |
| Record name | 3-(4-bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



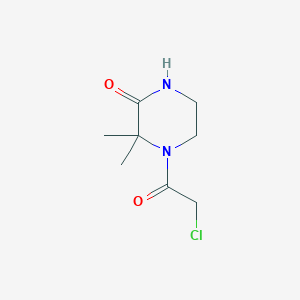



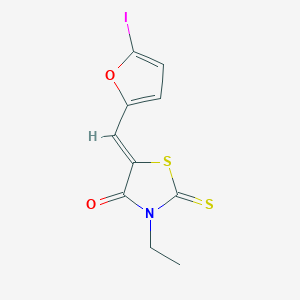
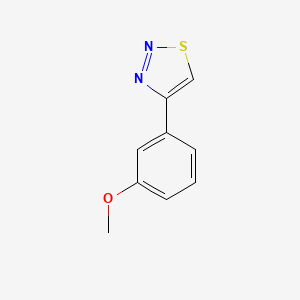

![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1621199.png)
